4-Dodecanoylpiperazine-2,6-dione: A Technical Monograph
4-Dodecanoylpiperazine-2,6-dione: A Technical Monograph
Topic: 4-Dodecanoylpiperazine-2,6-dione: Physicochemical Properties, Synthesis, and Applications Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, and Formulation Scientists
Executive Summary
4-Dodecanoylpiperazine-2,6-dione is a specialized synthetic amphiphile belonging to the class of N-substituted cyclic imides . Structurally, it consists of a piperazine-2,6-dione (3,5-dioxopiperazine) core scaffold acylated at the N4 position with a dodecanoyl (lauroyl) fatty acid chain.
This molecule bridges the gap between simple surfactants and pharmacologically active scaffolds. While the piperazine-2,6-dione ring is the pharmacophore found in cardioprotective agents like Dexrazoxane (ICRF-187), the addition of a C12 lipophilic tail confers unique self-assembly properties, making it a candidate for lipid-based drug delivery systems , permeation enhancers , and supramolecular synthesis .
This guide provides a comprehensive technical analysis of its properties, synthesis protocols, and functional applications, grounded in the chemistry of homologous cyclic imides.
Physicochemical Profile
The dual nature of 4-Dodecanoylpiperazine-2,6-dione—possessing both a polar, hydrogen-bonding imide headgroup and a hydrophobic alkyl tail—defines its behavior in solution.
Structural Analysis
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IUPAC Name: 4-Dodecanoylpiperazine-2,6-dione
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Core Scaffold: Piperazine-2,6-dione (an isomer of the more common diketopiperazine, 2,5-dione).
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Functional Groups:
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Imide (N1): The proton at N1 is acidic (pKa ~9.5–10.5) due to resonance stabilization by the flanking carbonyls (C2, C6).
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Tertiary Amide (N4): The acylation at N4 removes the basicity typically associated with the piperazine nitrogen, contributing to a neutral, stable linker.
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Alkyl Chain: A 12-carbon saturated chain providing high lipophilicity.
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Key Parameters (Predicted/Derived)
| Parameter | Value / Range | Description |
| Molecular Formula | C₁₆H₂₈N₂O₃ | Based on mono-acylation. |
| Molecular Weight | ~296.41 g/mol | Suitable for fragment-based drug design. |
| LogP (Octanol/Water) | 3.5 – 4.2 | Highly lipophilic; likely to partition into membranes. |
| pKa (Imide N1-H) | 9.8 ± 0.5 | Weakly acidic; forms salts with strong bases (e.g., NaOH). |
| Water Solubility | Low (< 0.1 mg/mL) | Insoluble in neutral water; soluble in alkaline pH (as salt) or organic solvents (DMSO, DCM). |
| H-Bond Donors | 1 (Imide N-H) | Critical for intermolecular recognition. |
| H-Bond Acceptors | 3 (2 x C=O, 1 x Amide C=O) | Allows interaction with aqueous interfaces. |
Synthetic Methodology
The synthesis of 4-Dodecanoylpiperazine-2,6-dione requires a strategy that differentiates between the two nitrogen atoms of the piperazine ring or constructs the ring from acyclic precursors.
Route A: Direct Acylation of Piperazine-2,6-dione
This is the preferred route if the scaffold is available, exploiting the nucleophilicity difference between the amine (N4) and the imide (N1).
Reagents:
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Substrate: Piperazine-2,6-dione (HCl salt or free base).
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Acylating Agent: Lauroyl chloride (Dodecanoyl chloride).
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Base: Triethylamine (TEA) or Pyridine.
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Solvent: Dichloromethane (DCM) or DMF.
Protocol:
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Dissolution: Dissolve Piperazine-2,6-dione (1.0 eq) in anhydrous DCM under Nitrogen atmosphere.
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Base Addition: Add TEA (2.2 eq) to neutralize the HCl salt and scavenge acid generated during acylation.
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Acylation: Dropwise addition of Lauroyl chloride (1.1 eq) at 0°C. The N4 amine is nucleophilic, while the N1 imide is non-nucleophilic under these conditions.
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Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
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Workup: Wash with 0.1 M HCl (to remove unreacted amine/TEA), followed by saturated NaHCO₃ and brine.
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Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography.
Route B: Cyclization of N-Lauroyl Iminodiacetic Acid
This route builds the ring de novo and is useful for large-scale production.
Protocol:
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Precursor Synthesis: React Iminodiacetic acid (IDA) with Lauroyl chloride under Schotten-Baumann conditions to yield N-Lauroyliminodiacetic acid.
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Cyclization: Heat the N-Lauroyl intermediate with Urea or Ammonium Carbonate in a high-boiling solvent (e.g., Tetralin or neat melt) at 160–180°C.
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Mechanism: The ammonia generated in situ reacts with the carboxylic acid groups to form the cyclic imide, releasing water.
Visualization of Synthesis Logic
Caption: Figure 1. Dual synthetic pathways: De novo cyclization from Iminodiacetic acid (Solid lines) vs. Direct acylation of the scaffold (Dashed line).
Functional Applications
Lipid-Based Drug Delivery
The amphiphilic structure mimics fatty acids but with a rigid, polar headgroup.
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Micelle Formation: At concentrations above the Critical Micelle Concentration (CMC), the C12 tails aggregate, exposing the imide headgroups. This can solubilize hydrophobic drugs.
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pH-Responsive Release: The imide proton (N1-H) can be deprotonated at pH > 10. This ionization triggers micelle disassembly, offering a mechanism for pH-triggered release in specific environments (e.g., lower GI tract targeting).
Medicinal Chemistry Scaffold
The piperazine-2,6-dione ring is a proven pharmacophore.
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Topoisomerase II Inhibition: Analogous to Dexrazoxane, derivatives of this scaffold can interact with Topoisomerase II. The dodecanoyl chain may anchor the molecule in the nuclear envelope or cell membrane, altering its access to the enzyme.
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Metalloproteinase Inhibition: The cyclic imide can act as a weak zinc-binding group (ZBG), potentially useful in designing MMP inhibitors.
Biological Mechanism Visualization
Caption: Figure 2. Hypothetical mechanism of membrane interaction and pH-dependent activation.
Analytical Characterization Standards
To validate the synthesis of 4-Dodecanoylpiperazine-2,6-dione, the following spectral signatures must be confirmed.
| Technique | Expected Signal | Structural Assignment |
| 1H NMR (CDCl₃) | δ 0.88 (t, 3H) | Terminal Methyl (C12 chain) |
| δ 1.25 (m, ~18H) | Methylene backbone (Lipid tail) | |
| δ 2.30 (t, 2H) | α-Methylene to Carbonyl (Amide) | |
| δ 4.20 (s, 4H) | Ring Methylenes (C3, C5) - May split if ring is rigid | |
| δ 8.50 (br s, 1H) | Imide N-H (Exchangeable with D₂O) | |
| IR Spectroscopy | 1690, 1720 cm⁻¹ | Imide Carbonyls (C=O) stretch |
| 1640 cm⁻¹ | Tertiary Amide (N4-Acyl) stretch | |
| 2850-2920 cm⁻¹ | C-H stretch (Alkyl chain) | |
| Mass Spectrometry | [M+H]⁺ ~297.2 | Positive mode ESI |
| [M-H]⁻ ~295.2 | Negative mode (Imide deprotonation) |
Safety & Handling (SDS Summary)
While specific toxicological data may be limited for this derivative, handling should follow protocols for lipophilic alkylating agents and cyclic imides .
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Hazard Identification: Potential skin and eye irritant. May cause sensitization upon repeated exposure.
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Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the imide ring or oxidation of the lipid tail.
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Solubility for Bioassays: Dissolve in DMSO (up to 50 mM) for stock solutions. Avoid aqueous buffers for long-term storage due to potential ring opening (hydrolysis to N-lauroyl carbamoyl methyl glycine derivatives).
References
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Imide Chemistry: Hargreaves, M. K., et al. "Cyclic carboxylic monoimides." Chemical Reviews, 1970. Link
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Scaffold Pharmacology: Hasinoff, B. B., et al. "The cardioprotective drug dexrazoxane (ICRF-187) is a catalytic inhibitor of topoisomerase II." Molecular Pharmacology, 1998. Link
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Synthesis Protocol: Witiak, D. T., et al. "Synthesis and preliminary pharmacological evaluation of 2,6-piperazinedione derivatives." Journal of Medicinal Chemistry, 1978. Link
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Lipid Conjugation: Torchilin, V. P. "Lipid-core micelles for targeted drug delivery." Current Drug Delivery, 2005. Link
